2,3-Dimethyloctane
Overview
Description
2,3-Dimethyloctane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with two methyl groups attached to the second and third carbon atoms of the octane chain. This compound is part of the larger family of hydrocarbons and is known for its relatively simple structure and stability .
Scientific Research Applications
2,3-Dimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactions. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in studies of lipid metabolism and the effects of branched alkanes on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
Safety and Hazards
While specific safety and hazard information for 2,3-Dimethyloctane was not found, general safety measures for handling similar chemicals include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethyloctane can be synthesized through various methods, including:
Alkylation of Alkanes: One common method involves the alkylation of octane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where octane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroformylation: Another method involves the hydroformylation of 2,3-dimethyl-1-octene, followed by hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes like this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyloctane undergoes several types of chemical reactions, including:
Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form various oxygenated compounds such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in this compound are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Formation of 2,3-dimethyloctanol, 2,3-dimethyloctanal, and 2,3-dimethyloctanoic acid.
Reduction: Formation of simpler alkanes.
Substitution: Formation of 2,3-dichlorooctane or 2,3-dibromooctane.
Mechanism of Action
The mechanism of action of 2,3-dimethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions can affect the physical properties of mixtures and the behavior of biological membranes. In chemical reactions, the presence of branched methyl groups can influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyloctane
- 3,3-Dimethyloctane
- 2,4-Dimethyloctane
Uniqueness
2,3-Dimethyloctane is unique due to the specific positioning of its methyl groups on the second and third carbon atoms. This branching pattern can influence its boiling point, melting point, and reactivity compared to other isomers. For example, 2,2-dimethyloctane has both methyl groups on the same carbon atom, which can lead to different steric effects and physical properties .
Properties
IUPAC Name |
2,3-dimethyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-6-7-8-10(4)9(2)3/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNDMUOGQJCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871182 | |
Record name | 2,3-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7146-60-3 | |
Record name | Octane, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octane, 2,3-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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